molecular formula C₅₄H₉₂O₄₆ B116977 Maltononaose CAS No. 6471-60-9

Maltononaose

Cat. No. B116977
CAS RN: 6471-60-9
M. Wt: 1477.3 g/mol
InChI Key: KNBVLVBOKWRYEP-XYLDXDTCSA-N
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Description

Maltononaose is an oligosaccharide with the molecular formula C54H92O46 . It is composed of nine saccharide residues .


Synthesis Analysis

The synthesis of Maltononaose involves the use of enzymes from the α-amylase family, such as cyclodextrin glycosyltransferase (CGTase) . The enzyme cyclodextrin glycosyltransferase from Bacillus circulans strain 251 has been used in a double soaking procedure with the inhibitor acarbose and subsequently with maltohexaose .


Molecular Structure Analysis

Maltononaose has a complex structure with 44 defined stereocentres . The maltononaose chain is bound from subsites -7 to +2 in a manner analogous to that of a previously determined pseudo-nonasaccharide inhibitor complex .


Chemical Reactions Analysis

The enzyme cyclodextrin glycosyltransferase (CGTase) is involved in the chemical reactions of Maltononaose. CGTase cleaves an α (1–4) glycosidic bond in its substrate, starch, and forms a covalent β (1–4)-linked glycosyl-enzyme intermediate .

Scientific Research Applications

Enzyme Reaction Mechanisms

Maltononaose is studied in the context of enzyme reactions, particularly with amylases. A study on G6-amylase from alkalophilic Bacillus sp. 707 showed that it predominantly produces maltohexaose (G6) from starch and related alpha-1,4-glucans. The enzyme activities were evaluated, and crystal structures were determined for the enzyme in complex with pseudo-maltononaose. This research helps understand the reaction mechanism of G6-amylase (Kanai et al., 2004).

Amylase Substrate Preferences

Another study explored the action pattern of Bacillus licheniformis thermostable α‐amylase (BLA) using a series of maltooligosaccharides. It was found that maltononaose (G9) was the preferred substrate for BLA, producing maltotriose (G3) and maltohexaose (G6) as major products. This insight into substrate preferences has implications for industrial applications of BLA (Tran, Lee, & Park, 2014).

Cyclodextrin Glycosyltransferase Engineering

Research on Cyclodextrin Glycosyltransferases (CGTase) from Bacillus circulans strain 251, which generate cyclodextrins from starch, showed how a maltononaose inhibitor bound to the active site revealed sugar binding subsites. This was used to engineer CGTase mutants with altered cyclodextrin production specificity (van der Veen et al., 2000).

Debranching Enzyme Specificity

A novel debranching enzyme from Nostoc punctiforme exhibited hydrolysis activity toward both alpha-(1,6)- and alpha-(1,4)-glucosidic linkages. This enzyme showed specificity for longer branched chains, with maltononaose being a significant substrate, highlighting its unique subsite structure (Choi et al., 2009).

properties

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBVLVBOKWRYEP-XYLDXDTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215057
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

CAS RN

6471-60-9
Record name Maltononaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
397
Citations
B Strokopytov, RMA Knegtel, D Penninga… - Biochemistry, 1996 - ACS Publications
… The same conformation is observed in the complex with the maltononaose inhibitor. Since … −7 of the maltononaose inhibitor. In Figure 4 the overall binding mode of the maltononaose …
Number of citations: 202 pubs.acs.org
R Uchida, A Nasu, K Tobe, T Oguma, N Yamaji - Carbohydrate research, 1996 - Elsevier
Malto-oligosaccharides, linear (1--* 4)-linked aD-glucopyranosyl-oligosaccharides, have become valued commodities due to their various uses [1-3] as food additives (sweeteners, …
Number of citations: 14 www.sciencedirect.com
R Kanai, K Haga, T Akiba, K Yamane, K Harata - Biochemistry, 2004 - ACS Publications
… the native enzyme and its complex with pseudo-maltononaose at 2.1 and 1.9 Å resolutions, … Pseudo-maltononaose occupies subsites −6 to +3 and induces the conformational change …
Number of citations: 61 pubs.acs.org
BA van der Veen, JCM Uitdehaag, D Penninga… - Journal of Molecular …, 2000 - Elsevier
… A maltononaose inhibitor bound to the active site of the CGTase from Bacillus circulans … The bound maltohexaose molecule displayed a binding different from the maltononaose inhibitor…
Number of citations: 111 www.sciencedirect.com
R KANAI, T AKIBA, K HAGA, K YAMANE, K HARATA - pfwww.kek.jp
… Crystals of the complex with pseudomaltononaose were obtained by soaking the crystal for 3 days in the crystallization solution containing 10 mM acarbose and 10 mM maltotriose. …
Number of citations: 0 pfwww.kek.jp
RJ Leemhuis - 2003 - research.rug.nl
… Figure 1 gives an overview of the interactions between the enzyme and a maltononaose substrate and shows the binding mode of this maltononaose in the active site of CGTase. …
Number of citations: 2 research.rug.nl
KL Larsen, L Duedahl-Olesen, LH Pedersen… - … IV: Frontiers in Food …, 1998 - orbit.dtu.dk
Production of cyclo-maltononaose (-cyclodextrin) by various cyclodextrin glycosyltransferases — Welcome to DTU Research Database … Production of cyclo-maltononaose …
Number of citations: 2 orbit.dtu.dk
BA van der Veen - 2000 - research.rug.nl
… In the maltononaose structures the glucose residue at subsite+ 1 has hydrogen bonding … the subsite+ 1 glucose of a linear maltononaose, however, hydrogen bonding interactions with …
Number of citations: 7 research.rug.nl
J Uitdehaag, R Mosi, KH Kalk, BA van der Veen… - nature structural …, 1999 - nature.com
… We have freeze-trapped a maltononaose oligosaccharide chain in the active site of the inactive CGTase mutant E257Q/D229N (Table 1). The maltononaose chain is bound from …
Number of citations: 512 www.nature.com
BA van der Veen, H Leemhuis, S Kralj… - Journal of Biological …, 2001 - ASBMB
… In the maltononaose structures the glucose residue at subsite +1 has hydrogen-bonding interactions with His-233, similar to those in Aspergillus oryzae α -amylase complexed with an …
Number of citations: 125 www.jbc.org

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